2-Phenyl-3-(piperidin-1-yl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3-piperidin-1-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPLPPNSAZSPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenyl 3 Piperidin 1 Yl Quinoxaline and Analogues
Strategies for the Construction of the Quinoxaline (B1680401) Scaffold
The quinoxaline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its synthesis has been extensively studied, with several reliable methods being established. The most common approaches involve the formation of the pyrazine ring by reacting a 1,2-diaminobenzene derivative with a two-carbon synthon. nih.gov
The most traditional and widely employed method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine (OPD) and a 1,2-dicarbonyl compound. nih.govresearchgate.netsapub.org This reaction, often referred to as the Hinsberg quinoxaline synthesis, is versatile and can be adapted to produce a wide array of substituted quinoxalines. nih.gov To synthesize a 2-phenyl substituted quinoxaline, a phenyl-containing dicarbonyl compound such as benzil (B1666583) or phenylglyoxal (B86788) is typically used.
The reaction proceeds via a cyclocondensation mechanism, where the two amino groups of the o-phenylenediamine (B120857) react sequentially with the two carbonyl groups of the dicarbonyl compound to form a dihydropyrazine (B8608421) intermediate, which then aromatizes, often through oxidation, to yield the quinoxaline product. iosrjournals.org Various catalysts and reaction conditions have been developed to improve the efficiency and yield of this transformation, including the use of acids, metal catalysts, and microwave irradiation. sapub.orgarkat-usa.org
Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation
| Catalyst/Medium | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cerium(IV) Ammonium (B1175870) Nitrate (CAN) | Substituted Benzil, o-Phenylenediamine | Protic solvents | High | nih.gov |
| TiO₂-Pr-SO₃H | Substituted Benzil, o-Phenylenediamine | EtOH, 10 min | 95% | nih.gov |
| Iodine (I₂) | 1,2-Dicarbonyl compounds, o-Phenylenediamine | DMSO | Good | arkat-usa.org |
| Acetic Acid | α-Hydroxy ketones, o-Phenylenediamine | Refluxing AcOH or Microwave | Good | arkat-usa.org |
An alternative and efficient route to 2-substituted quinoxalines involves the reaction of o-phenylenediamines with α-haloketones, particularly phenacyl halides like phenacyl bromide. nih.govlongdom.org This method is advantageous as it often proceeds under milder conditions and can be performed as a one-pot synthesis. nih.govresearchgate.net The reaction is typically described as an oxidative cyclization. nih.govresearchgate.net
The mechanism involves the initial N-alkylation of one of the amino groups of the o-phenylenediamine by the phenacyl halide, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring. longdom.org This oxidation can occur via air or may be promoted by the reaction conditions. Several protocols have been developed that are catalyst-free and use environmentally benign solvents like water or ethanol (B145695). nih.gov
Table 2: Synthesis of Quinoxalines from o-Phenylenediamines and Phenacyl Bromides
| Catalyst/Promoter | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|
| Pyridine | THF | Room Temp | Good yield, 2h reaction time | nih.gov |
| None | Water | 80 °C | Moderate to high yield | nih.gov |
| None | Ethanol | Reflux | 70-85% yield | nih.gov |
Beyond the classical condensation reactions, various other cyclization strategies have been developed for the synthesis of the quinoxaline ring system. These methods often provide access to more complex or specifically functionalized quinoxaline analogues.
One notable approach is the intramolecular cyclization of N-substituted aromatic o-diamines. sapub.org For instance, reductive cyclization of specific precursors can lead to the formation of quinoxalinones, which can be further modified. sapub.org Another powerful strategy involves the metal-catalyzed annulation of terminal alkynes with o-phenylenediamines. organic-chemistry.org Cobalt-catalyzed systems, using oxygen as a terminal oxidant, have proven effective for this transformation, offering a broad substrate scope. organic-chemistry.org
Furthermore, tandem or cascade cyclizations represent an advanced strategy for constructing complex ring systems efficiently. In the context of quinoxaline synthesis, this could involve a sequence of reactions, such as a Michael addition followed by a dehydration condensation and cyclization, all occurring in a single pot. organic-chemistry.org Acid-catalyzed Pictet-Spengler-type reactions have also been adapted for the synthesis of fused quinoxaline systems like pyrrolo[1,2-a]quinoxalines. nih.gov These diverse cyclization strategies highlight the versatility of modern organic synthesis in accessing the quinoxaline scaffold. arkat-usa.org
Incorporation of the Piperidine (B6355638) Moiety
Once the 2-phenylquinoxaline (B188063) scaffold is constructed, the next critical step is the introduction of the piperidine ring at the C3-position. This can be accomplished through either direct functionalization of a C-H bond or, more commonly, through the derivatization of a pre-functionalized quinoxaline intermediate.
Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it avoids the need for pre-installing reactive handles, thus improving atom economy. rsc.orgmdpi.com In the context of synthesizing 2-phenyl-3-(piperidin-1-yl)quinoxaline, this would involve the direct coupling of piperidine with the C3-H bond of 2-phenylquinoxaline. Such reactions are challenging and typically require specific catalysts, such as transition metals or photoredox catalysts, to activate the otherwise inert C-H bond. rsc.org While direct C3-arylation of quinoxalin-2(1H)-ones has been achieved using photocatalysis, the direct C-H amination of a simple 2-phenylquinoxaline with a cyclic amine like piperidine is less commonly reported and represents a significant synthetic challenge. rsc.orgmdpi.com
A more conventional and highly effective method for incorporating the piperidine moiety is through post-synthetic derivatization, specifically via nucleophilic aromatic substitution (SNAr). researchgate.net This strategy involves the initial synthesis of a 2-phenylquinoxaline bearing a good leaving group, most commonly a halogen atom like chlorine, at the C3-position. The resulting 2-chloro-3-phenylquinoxaline (B372602) or 2-phenyl-3-chloroquinoxaline serves as an excellent electrophile.
This halogenated intermediate is then reacted with piperidine, which acts as a nucleophile. researchgate.net The reaction displaces the chloride ion, forming the desired C-N bond and yielding this compound. This reaction is typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the HCl generated in situ. This approach is widely used for creating libraries of N-substituted quinoxaline derivatives due to its reliability and the commercial availability of a vast range of amines. rsc.orgrsc.org For example, the reaction of 2,3-dichloroquinoxaline (B139996) with various amines, including piperazine (B1678402) and by extension piperidine, is a well-established method for producing 2-amino-3-chloro-quinoxaline intermediates, which can be further functionalized. nih.govsapub.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| o-Phenylenediamine |
| Benzil |
| Phenylglyoxal |
| Phenacyl bromide |
| 2-Phenylquinoxaline |
| 2,3-Dichloroquinoxaline |
| Piperidine |
| Quinoxalin-2(1H)-one |
| Pyrrolo[1,2-a]quinoxaline |
| 2-Chloro-3-phenylquinoxaline |
| Piperazine |
Advanced Reaction Types and Conditions
Advanced synthetic strategies for quinoxaline derivatives focus on improving efficiency, yield, and environmental friendliness, while also enabling diverse functionalization of the quinoxaline core. These methods include conjugate additions, specialized coupling reactions, and the use of alternative energy sources.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a powerful tool for carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com In the context of quinoxaline chemistry, this reaction can be employed for the modification and construction of the heterocyclic system.
One strategy involves an intermolecular Michael addition, which can be followed by dehydration and a subsequent base-promoted extrusion process to yield quinoxaline derivatives. nih.gov This approach has been successfully applied to the synthesis of 33 different quinoxaline derivatives with yields ranging from 36–95%. nih.gov The reaction demonstrates broad substrate scope, accommodating various aryl, heteroaryl, and alkyl-substituted ynones. nih.gov A key advantage of this method is its high regioselectivity when asymmetrical o-phenylenediamines are used. nih.gov
The general mechanism for a Michael reaction proceeds in three main steps:
Deprotonation: A base removes a proton from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.com
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated compound (the Michael acceptor). masterorganicchemistry.com
Protonation: The resulting enolate is protonated to yield the final adduct. masterorganicchemistry.com
While not a direct modification of a pre-formed quinoxaline ring, the Michael addition is integral to building complex, functionalized quinoxaline precursors. For instance, a double Michael addition reaction has been developed for the diastereoselective synthesis of highly functionalized morphan derivatives, showcasing the potential of this reaction type for creating complex heterocyclic structures. rsc.org
Azide (B81097) coupling reactions provide a robust method for introducing amide linkages to the quinoxaline scaffold. This methodology is particularly useful for creating complex derivatives by linking amino acids, esters, or other amine-containing molecules to the quinoxaline core.
A common strategy begins with the conversion of a quinoxaline derivative into a hydrazide. For example, ethyl quinoxaline-2-carboxylate can be reacted with hydrazine (B178648) to form quinoxaline-2-carbohydrazide. sapub.org This hydrazide can then be treated with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) in an ice bath to generate a reactive azide intermediate. nih.gov This azide is then readily coupled with various nucleophiles, such as amino acids or amines, to form a stable amide bond. researchgate.net This multi-step process is illustrated by the synthesis of quinoxaline moieties coupled with amino acids, where a quinoxaline-propionyl azide derivative is the key intermediate for coupling. nih.gov
Furthermore, the reaction of a quinoxaline derivative containing a suitable leaving group with sodium azide (NaN₃) can be used to introduce the azide functionality, which can then be used in subsequent coupling reactions or converted to other functional groups. sapub.org The conversion of azides to amides can also be mediated by thio acids, although this can sometimes be complicated by side reactions such as reduction of the azide to an amine. nih.gov
Alkylation is a fundamental reaction for modifying the quinoxaline structure, allowing for the introduction of various alkyl groups at different positions on the heterocyclic ring. These reactions can occur at nitrogen (N-alkylation) or carbon (C-alkylation) atoms, depending on the substrate and reaction conditions.
N-Alkylation: Quinoxalinone derivatives can undergo N-alkylation in the presence of a base. For instance, 3-ethylquinoxalin-2(1H)-one can be alkylated with ethyl bromide in the presence of potassium hydroxide (B78521) (KOH) to yield 1,3-diethyl-1H-quinoxalin-2-one. sapub.org Similarly, alkylation of o-phenylenediamine with reagents like dimethyl sulphate or ethyl chloroacetate (B1199739) can lead to quinoxalinone precursors. sapub.org
S-Alkylation: Quinoxaline-thiones are valuable precursors for introducing functionalized side chains via S-alkylation. 3-Phenylquinoxaline-2(1H)-thione reacts with soft electrophiles like chloroacetonitrile, phenacyl chloride, allyl bromide, and ethyl chloroacetate in the presence of triethylamine (B128534) to give the corresponding S-alkylated derivatives in good yields (73-81%). acs.org
C-3 Alkylation: Direct alkylation at the C-3 position of quinoxalin-2(1H)-ones has been achieved using visible-light-driven methods. This green chemistry approach can be performed without a photocatalyst or metal, using air as the oxidant, to produce C-3 alkylated products in good yields. nih.gov Another advanced method utilizes continuous-flow photoredox catalysis with Katritzky salts as alkylating agents, achieving high yields in significantly shorter reaction times compared to batch processes. rsc.org
A general procedure for the alkylation of a quinoxaline thione involves refluxing the quinoxaline with an alkylating agent (e.g., ethyl chloroacetate) and a base like triethylamine in a solvent such as ethanol for several hours. acs.orgnih.gov
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to minimize environmental impact. benthamdirect.com These methods focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient conditions. ekb.egresearchgate.net
Catalyst-Free and Solvent-Free Conditions: One of the simplest green approaches is the condensation of 1,2-diamines and 1,2-diketones by grinding them together at room temperature without any solvent. This method is fast, clean, high-yielding, and features a simple workup.
Use of Green Catalysts and Solvents:
Water: Water has been used as a green solvent for the highly efficient condensation of aromatic 1,2-diketones and 1,2-diamines, providing quantitative yields without the need for a catalyst. researchgate.net
Reusable Catalysts: Various solid acid catalysts, such as sulfated polyborate, have been employed for solvent-free synthesis. ias.ac.in These catalysts are often recyclable and environmentally benign. ias.ac.in Nanocatalysts, including silica (B1680970) nanoparticles and magnetic nanoparticles functionalized with acidic groups, also offer high yields, short reaction times, and easy catalyst recovery. rsc.org
Benign Catalysts: Mild, inexpensive, and readily available catalysts like phthalic acid have been used for the synthesis of quinoxalines in an ethanol-water mixture at room temperature, achieving good to excellent yields. sphinxsai.com Other examples include CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which act as efficient heterogeneous catalysts in ethanol. orientjchem.org
These green protocols bypass classical methods that often require hazardous solvents, toxic catalysts, and high temperatures, thus aligning with modern standards of sustainable chemical synthesis. benthamdirect.comsphinxsai.comnih.gov
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for the rapid and efficient production of quinoxaline derivatives. e-journals.in This technology dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields and cleaner products compared to conventional heating methods. e-journals.inscispace.comresearchgate.net
The primary application of microwave irradiation in quinoxaline synthesis is the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. Key features of this methodology include:
Rapid Reaction Times: Syntheses are often completed within 1 to 5 minutes. udayton.edujocpr.com
High Yields: Yields are frequently in the excellent range of 80-97%. e-journals.inscispace.comresearchgate.net
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, either by using a mineral support like acidic alumina (B75360) or a polar paste system with a substance like DMSO. scispace.comresearchgate.net This significantly enhances the green credentials of the synthesis. e-journals.in
Simple Workup: The procedures are often cleaner, with easier product isolation. e-journals.inresearchgate.net
For example, a mixture of a diamine and a dicarbonyl compound can be irradiated in a microwave oven for as little as 60 seconds at 160 watts to produce the desired quinoxaline. researchgate.nettsijournals.com In another approach, dichloroquinoxaline can be reacted with various nucleophiles in a microwave for 5 minutes at 160°C without a catalyst to generate functionalized quinoxalines. udayton.edu
| Reactants | Conditions | Time | Yield | Reference |
| o-Phenylenediamine, Benzil | Microwave (900 W), Acidic Alumina (catalyst), Solvent-free | 3 min | 96% | researchgate.net |
| o-Phenylenediamine, Glyoxal | Microwave (160 W), Solvent-free | 60 sec | N/A | tsijournals.com |
| Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione | Microwave, MgBr₂·OEt₂ (catalyst) | 1-2.5 min | 94% | jocpr.com |
| Dichloroquinoxaline, Benzylamine | Microwave, 160°C, Triethylamine | 5 min | 69% | udayton.edu |
Synthesis of Modified Quinoxaline-Piperidine Analogues
The synthesis of quinoxaline analogues incorporating a piperidine moiety is of significant interest. These hybrid molecules often involve the formation of a carbon-nitrogen or carbon-sulfur bond to link the two heterocyclic systems.
One direct approach involves the nucleophilic aromatic substitution of a halogenated quinoxaline. For instance, a series of N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines can be synthesized, where the piperidine group is attached to the C-2 position of the quinoxaline ring. researchgate.net
Another strategy involves building a functionalized side chain on the quinoxaline ring, which is then used to attach the piperidine group. A key intermediate, 3-phenylquinoxaline-2(1H)-thione, can be S-alkylated with ethyl chloroacetate to form an ester derivative. This ester can then be converted to a hydrazide, which is subsequently reacted with an isothiocyanate and cyclized. The final step involves reacting this intermediate with chloroacetyl chloride and then with piperidine to yield the target molecule.
A more straightforward synthesis has been reported for 2-(3-Phenyl-quinoxalin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone. This compound was synthesized from 3-phenylquinoxaline-2(1H)-thione. The thione is first S-alkylated, and the resulting intermediate is then coupled with piperidine to form the final product with a 69% yield. nih.gov
Novel series of 2-(benzimidazol-2-yl)quinoxalines have also been synthesized incorporating piperidine groups, among others, to explore their biological activities. nih.gov
Synthesis of Quinoxalinone Derivatives
Quinoxalinone derivatives are a key subclass of quinoxalines. One established method for their synthesis involves the condensation of o-phenylenediamine with α-ketoacids. sapub.org For instance, the reaction of o-phenylenediamine with 2-oxopropanoic acid can yield quinoxalinone structures. sapub.org These reactions can be promoted through methods like enzymatic catalysis or microwave irradiation to improve yields and reduce reaction times. sapub.org
Another route to quinoxalin-2-ones is the condensation of o-phenylenediamine with n-butyloxo-acetate in a solvent such as N,N-Dimethylformamide (DMF), which has been shown to produce excellent yields. sapub.org Furthermore, the reaction between o-phenylenediamine and oxalic acid can produce 1,4-dihydroquinoxaline-2,3-dione, a versatile intermediate for further derivatization. sapub.org
A range of catalysts have been employed to facilitate the synthesis of quinoxalinone derivatives, often leading to milder reaction conditions and improved outcomes. The following table summarizes various synthetic approaches to quinoxalinone derivatives.
Table 1: Synthesis of Quinoxalinone Derivatives
| Reactants | Reagents/Conditions | Product Type |
|---|---|---|
| o-Phenylenediamine, α-Ketoacids | Enzymatic catalysis or microwave irradiation | Quinoxalinones |
| o-Phenylenediamine, n-Butyloxo-acetate | DMF | Quinoxalin-2-ones |
Preparation of Quinoxaline-1,4-Dioxide Derivatives and Transformations
Quinoxaline-1,4-dioxides are another important class of quinoxaline derivatives, known for their distinct chemical reactivity and biological significance. A primary method for their synthesis is the Beirut reaction, which involves the heterocyclization of benzofuroxans with enols or enamines. mdpi.com This method has proven to be efficient for obtaining a variety of quinoxaline-1,4-dioxide derivatives. mdpi.com
For example, the reaction of aminobenzofuroxans with benzoylacetonitrile (B15868) in the presence of triethylamine can yield 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides. mdpi.com The N-oxide functional groups in these compounds are synthetically valuable as they facilitate various chemical transformations, including reduction to the corresponding quinoxaline. mdpi.com
The reactivity of the quinoxaline-1,4-dioxide system is comparable to other heteroaromatic N-oxides, allowing for modifications at the N-oxide group, the side chains, and the benzene ring. mdpi.com
Synthesis of Sulfur-Containing Quinoxaline Derivatives
The introduction of sulfur into the quinoxaline scaffold leads to derivatives with unique properties. A straightforward, catalyst-free method for synthesizing quinoxaline derivatives involves the reaction of sulfoxonium ylides with o-phenylenediamines, mediated by elemental sulfur. organic-chemistry.orgresearchgate.netacs.org This reaction proceeds under mild conditions, typically at room temperature in a solvent like Dimethyl sulfoxide (B87167) (DMSO), and tolerates a wide range of functional groups on both reactants, providing good yields. organic-chemistry.orgresearchgate.net
Another approach to sulfur-containing quinoxalines starts from 3-phenylquinoxaline-2(1H)-thione. This precursor can undergo chemoselective reactions with soft electrophiles to produce a variety of derivatives, such as N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides. nih.gov For instance, 2-(3-Phenyl-quinoxalin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone has been synthesized from piperidine. nih.gov
The following table outlines methods for synthesizing sulfur-containing quinoxaline derivatives.
Table 2: Synthesis of Sulfur-Containing Quinoxaline Derivatives
| Reactants | Reagents/Conditions | Product Type |
|---|---|---|
| Sulfoxonium ylides, o-Phenylenediamines | Elemental sulfur, DMSO, room temperature | Quinoxaline derivatives |
| 3-Phenylquinoxaline-2(1H)-thione, Soft electrophiles | - | N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides |
Catalytic Systems in Quinoxaline Synthesis
The use of catalysts is crucial in modern organic synthesis for improving reaction efficiency, selectivity, and sustainability. Various catalytic systems, including organic catalysts, inorganic bases, and phase transfer catalysts, have been successfully applied to the synthesis of quinoxalines.
Organic Catalysts (e.g., Pyridine)
Organic catalysts offer a metal-free alternative for promoting chemical reactions. Pyridine has been effectively used as a catalyst in the synthesis of quinoxalines from phenacyl bromides and phenylene-1,2-diamines. nih.govacgpubs.org This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, providing excellent yields of the corresponding quinoxaline derivatives. nih.govacgpubs.org The simplicity and mild conditions of this method make it an attractive approach. acgpubs.org
Inorganic Bases (e.g., Sodium Carbonate)
While the prompt does not specifically mention sodium carbonate, the synthesis of quinoxalines often involves condensation reactions that can be facilitated by inorganic bases. These bases can act as catalysts or promoters by deprotonating one of the reactants, thereby increasing its nucleophilicity. For example, in the reaction of 2-iodoanilines with arylacetaldehydes and sodium azide to form quinoxalines, an inorganic base like potassium carbonate (K₂CO₃) is used in the presence of a copper catalyst. organic-chemistry.org
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium salt, which transports a reactant from one phase to another where the reaction can occur. crdeepjournal.org While specific examples directly relating to the synthesis of this compound via PTC were not detailed in the provided context, PTC has been generally applied in various organic syntheses, including C, N, O, and S-alkylations, which are relevant to the derivatization of the quinoxaline core. crdeepjournal.org The use of PTC can lead to increased yields, reduced reaction times, and the elimination of hazardous solvents. crdeepjournal.org
Table 3: Catalytic Systems in Quinoxaline Synthesis
| Catalyst Type | Example | Application |
|---|---|---|
| Organic Catalyst | Pyridine | Synthesis from phenacyl bromides and phenylene-1,2-diamines |
| Inorganic Base | Potassium Carbonate | Used with a copper catalyst in the synthesis from 2-iodoanilines and arylacetaldehydes |
Numerous studies detailing the structural elucidation of related quinoxaline derivatives have been published. These studies utilize a range of techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to characterize various analogs. However, detailed research findings and data tables pertaining explicitly to this compound could not be located.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline focusing solely on the advanced spectroscopic and analytical techniques for the structural elucidation of this specific compound. Generating such an article would require access to primary research data that is not currently accessible through the available resources.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Elemental Analysis
Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. wikipedia.org For organic compounds, this typically involves combustion analysis, a method that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). velp.comaccessengineeringlibrary.com This technique provides fundamental data on the compound's composition, which is used to confirm its identity and assess its purity. azom.com
The process of combustion analysis involves burning a small, precisely weighed sample of the compound in an oxygen-rich environment. velp.com This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. These resulting gases are then separated and quantified by detectors, allowing for the calculation of the mass percentage of each element in the original sample. azom.com
For 2-Phenyl-3-(piperidin-1-yl)quinoxaline, the molecular formula is established as C₁₉H₁₉N₃. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The experimental results obtained from combustion analysis are then compared against these theoretical values. A close agreement between the found and calculated values is a critical piece of evidence for confirming the successful synthesis and purity of the compound. Generally, a deviation of within ±0.4% is considered acceptable in the scientific community for confirmation of a compound's structure. nih.govacs.orgnih.gov
Below is a comparison of the theoretical elemental composition of this compound.
The successful synthesis and purification of this compound would be confirmed if experimental data from CHN analysis align with the calculated theoretical percentages of 78.86% for Carbon, 6.62% for Hydrogen, and 14.52% for Nitrogen, within the accepted analytical error margin.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “this compound” that adheres to the provided outline.
The search results indicate that while the broader class of quinoxaline (B1680401) derivatives has been extensively studied for various biological activities, including anticancer, antiproliferative, and antiviral effects, specific research findings for "this compound" are not available in the public domain.
Therefore, it is not possible to provide scientifically accurate and detailed content for the following requested sections and subsections concerning this particular compound:
Biological Activities and Mechanistic Investigations of Quinoxaline Piperidine Compounds
Antiviral Efficacy
Activity against Respiratory Viruses (e.g., SARS-CoV, SARS-CoV-2, Influenza)
To fulfill the request with the required level of scientific accuracy and detail, published research specifically investigating "2-Phenyl-3-(piperidin-1-yl)quinoxaline" for these biological activities would be necessary.
Anti-HIV Activity
The quinoxaline (B1680401) scaffold is a critical component in the design of novel anti-HIV agents, demonstrating significant potential in the inhibition of key viral enzymes. nih.govnih.govresearchgate.net Compounds containing this heterocyclic system have shown potent activity against HIV-1 replication in cell cultures. The therapeutic action of these derivatives is often linked to their ability to target essential viral proteins, particularly HIV reverse transcriptase (RT) and integrase. nih.govnih.gov
Research into quinoxaline derivatives has led to the discovery of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). A systematic screening of a chemical library of quinoxaline compounds identified two derivatives with high selectivity and potent inhibitory action against HIV reverse transcriptase. nih.gov Computational studies, including molecular docking and 3D-QSAR, have been instrumental in identifying and optimizing these compounds. nih.gov For instance, a novel quinoxaline derivative showed strong binding affinity and conformational stability with the HIV reverse transcriptase enzyme in molecular dynamics simulations, suggesting its potential for further development. nih.govtandfonline.com
In addition to targeting reverse transcriptase, quinoxaline derivatives have been investigated as inhibitors of HIV integrase. nih.gov Structure-based drug design has identified the quinoxaline ring as a promising core moiety for developing such inhibitors. nih.govadvion.com Studies have shown that introducing bulky substituents at the 2 and 3 positions of the quinoxaline ring can enhance anti-HIV activity without significant cytotoxicity to host cells. nih.govmdpi.com For example, two 6-chloro-7-fluoroquinoxaline (B1435756) derivatives with bulky substitutions demonstrated notable activity against the III-B strain of HIV-1. nih.govnih.gov
The versatility of the quinoxaline scaffold allows for various chemical modifications to enhance antiviral potency, making it a valuable pharmacophore in the ongoing search for more effective and less toxic antiretroviral therapies to combat drug-resistant HIV strains. nih.gov
Modulation of Host Factors (e.g., Cyclophilin A)
Quinoxaline-piperidine compounds have been identified as potent modulators of host factors involved in viral replication and immune responses, with a particular focus on Cyclophilin A (CypA). CypA is a cellular enzyme that plays a significant role in various biological processes, including protein folding and immune regulation, and is exploited by viruses like HIV-1 for replication. nih.govsemanticscholar.org
One notable quinoxaline derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline, has been identified as a potent inhibitor of human CypA. nih.gov This compound demonstrated a strong binding affinity for CypA, as determined by surface plasmon resonance (SPR) and fluorescence titration techniques. semanticscholar.org Molecular docking simulations revealed that the inhibitor interacts with key residues in the active site of CypA, such as Arg55, through hydrogen bonding and hydrophobic interactions, thereby inhibiting its enzymatic activity. nih.gov
The inhibition of CypA by quinoxaline derivatives has significant implications for their therapeutic potential. By targeting a host protein essential for viral pathogenesis, these compounds can act as indirect antiviral agents. Furthermore, since CypA is involved in inflammatory processes, its inhibition may also confer immunomodulatory and anti-inflammatory benefits. semanticscholar.orgbohrium.com Research has also explored other members of the cyclophilin family, such as Cyclophilin J (CyPJ), which is implicated in hepatocellular carcinoma. Quinoxaline-based inhibitors have shown promise in targeting CyPJ, highlighting the broad potential of this class of compounds to modulate host peptidylprolyl isomerases for therapeutic purposes. frontiersin.orgnih.gov
Antimicrobial Spectrum
Quinoxaline derivatives, including those with piperidine (B6355638) moieties, are recognized for their broad-spectrum antimicrobial properties. sapub.orgscholarsresearchlibrary.com These compounds have been extensively studied for their efficacy against a variety of pathogenic microorganisms, demonstrating significant potential in the development of new antimicrobial agents.
Antibacterial Activity
Quinoxaline-piperidine compounds have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. sapub.orgresearchgate.net Symmetrically disubstituted quinoxalines, in particular, have shown notable efficacy. nih.gov
Research has highlighted the activity of certain derivatives against clinically relevant pathogens. For instance, specific substituted quinoxalines exhibited potent inhibitory effects against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL for E. coli and 16 μg/mL for B. subtilis. nih.gov The broad-spectrum activity of some derivatives extends to multiple bacterial strains, indicating their potential as versatile antibacterial agents. nih.gov The mechanism of action for some quinoxaline compounds involves compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death.
Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Derivative 2d | Escherichia coli | 8 | nih.gov |
| Derivative 3c | Escherichia coli | 8 | nih.gov |
| Derivative 2d | Bacillus subtilis | 16 | nih.gov |
| Derivative 3c | Bacillus subtilis | 16 | nih.gov |
| Derivative 4 | Bacillus subtilis | 16 | nih.gov |
| Derivative 6a | Bacillus subtilis | 16 | nih.gov |
Antifungal Activity
Compounds featuring the quinoxaline scaffold have been recognized for their significant antifungal properties against a variety of fungal pathogens. nih.govrsc.org Studies have demonstrated that certain quinoxaline derivatives exhibit potent inhibitory activity, in some cases surpassing that of commercially available fungicides. nih.govmdpi.com
For example, a series of novel quinoxaline derivatives showed potent activity against several plant pathogenic fungi. nih.gov One compound in this series displayed an EC₅₀ value of 8.54 μg/mL against Rhizoctonia solani, a common plant pathogen. nih.gov Another study on flavonol derivatives incorporating quinoxaline and piperazine (B1678402) fragments identified a compound with strong antifungal activity against Phomopsis sp and Phytophthora capsica, with EC₅₀ values of 12.9 μg/mL and 25.8 μg/mL, respectively. nih.gov The mechanism of action for some of these compounds involves damaging the fungal cell membrane, leading to altered permeability and inhibition of normal mycelial growth. nih.gov Other research has shown that certain pentacyclic quinoxaline compounds exhibit high activity against Candida albicans and Aspergillus flavus, with MIC values of 16 μg/mL. nih.gov
Antifungal Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Fungal Strain | EC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| Compound 5j | Rhizoctonia solani | 8.54 | nih.gov |
| Compound 5t | Rhizoctonia solani | 12.01 | nih.gov |
| Flavonol Derivative N5 | Phomopsis sp. | 12.9 | nih.gov |
| Flavonol Derivative N5 | Phytophthora capsica | 25.8 | nih.gov |
| Compound 15 | Gibberella zeae | 0.87 | mdpi.com |
| Compound 15 | Colletotrichum orbiculare | 1.01 | mdpi.com |
Antitubercular Activity
The quinoxaline scaffold is a recognized pharmacophore in the development of agents against Mycobacterium tuberculosis. sapub.orgnih.gov A series of 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues were synthesized and screened for their in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov
Several of these compounds demonstrated potent antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 μg/mL. nih.gov Specifically, compounds with certain substitutions on the piperazine ring exhibited the highest potency. nih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to mycobacterial topoisomerase II. nih.gov The favorable selectivity index of the most active compounds indicates their potential for further development as antitubercular drug candidates. nih.gov
Antitubercular Activity of Quinoxaline-Piperazine Analogues
| Compound | MIC (μg/mL) against M. tuberculosis H37Rv | Reference |
|---|---|---|
| 5h | 1.56 | nih.gov |
| 5n | 1.56 | nih.gov |
| 5q | 1.56 | nih.gov |
| 5c | 3.125 | nih.gov |
| 5d | 3.125 | nih.gov |
| 5g | 3.125 | nih.gov |
| 5l | 3.125 | nih.gov |
| 5o | 3.125 | nih.gov |
| 5a | 6.25 | nih.gov |
| 5b | 6.25 | nih.gov |
| 5f | 6.25 | nih.gov |
| 5m | 6.25 | nih.gov |
| 5p | 6.25 | nih.gov |
| 5r | 6.25 | nih.gov |
Anti-inflammatory and Immunomodulatory Properties
Quinoxaline derivatives have emerged as a class of compounds with significant anti-inflammatory and immunomodulatory potential. sapub.orgnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. nih.gov
Studies have shown that quinoxaline and quinoxaline 1,4-di-N-oxide derivatives can act as potent inhibitors of the lipoxygenase (LOX) enzyme, which is involved in the production of pro-inflammatory leukotrienes. unav.edu Certain compounds have demonstrated promising in vitro inhibition of soybean lipoxygenase, and subsequent in vivo tests using the carrageenan-induced edema model confirmed their anti-inflammatory effects. unav.edu For instance, one derivative exhibited an in vivo anti-inflammatory effect of 41%, comparable to the reference drug indomethacin (B1671933) (47%). unav.edu
The anti-inflammatory properties of quinoxalines are also attributed to their ability to modulate the expression of other inflammatory molecules such as cyclooxygenase (COX), various cytokines, and nuclear factor kappa B (NF-κB). nih.gov Furthermore, some quinoxaline derivatives have been investigated for their immunomodulatory effects through the modulation of Toll-like receptor 7 (TLR7), positioning them as potential agents for conditions involving aberrant immune activation. nih.gov The dual anti-inflammatory and antioxidant activities of many quinoxaline compounds make them interesting candidates for further research in chronic inflammation and related diseases. unav.edu
Other Pharmacological Activities
The quinoxaline nucleus, a heterocyclic scaffold, is a constituent of various compounds that exhibit a wide range of pharmacological activities. sapub.org The incorporation of a piperidine moiety can further modulate the biological profile of these molecules. This article focuses on the specific compound This compound and its documented activities within several key therapeutic areas.
Research into the antihyperglycemic potential of quinoxaline derivatives has identified several compounds with promising activity. nih.govfrontiersin.org Some quinoxaline-based molecules have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. nih.govresearchgate.net The development of ligands for peroxisome proliferator-activated receptor γ (PPAR-γ), a key regulator of glucose homeostasis, is another avenue of research for antidiabetic agents. nih.govmdpi.com
However, a direct investigation of This compound for antihyperglycemic or antidiabetic activity, specifically concerning PPAR-γ or GLUT4 modulation, has not been found in the reviewed scientific literature.
Table 1: Antihyperglycemic/Antidiabetic Activity Data
| Compound | Test System | Activity |
|---|
The quinoxaline scaffold is recognized for its potential in developing antiparasitic agents, including those with antimalarial properties. sapub.org Studies have explored various quinoxaline derivatives for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov For instance, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were synthesized and evaluated for their in vitro antimalarial activity, although none were found to be effective against Plasmodium. nih.govnih.gov
Despite the general interest in quinoxalines as antimalarial agents, specific studies detailing the antimalarial activity of This compound are not available in the current literature.
Table 2: Antimalarial Activity Data
| Compound | Target Organism | Activity (e.g., IC50) |
|---|
Quinoxaline derivatives have been investigated for their potential as antidepressant agents. sapub.org One study focused on (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, a novel 5-HT3 receptor antagonist, which exhibited antidepressant-like activity in rodent models of depression. nih.govnih.gov This highlights the potential of the quinoxaline core in the development of new treatments for depression.
However, there is no specific research available that evaluates the antidepressant properties of This compound .
Table 3: Antidepressant Activity Data
| Compound | Animal Model | Activity |
|---|
Certain quinoxaline derivatives have been identified as having antithrombotic properties, with some quinoxalinone derivatives being patented for this activity. sapub.org The potential for these compounds to inhibit platelet aggregation is a key area of interest. nih.gov For example, some 3-amino-2-quinoxaline-carbonitrile derivatives have been studied as inhibitors of blood platelet aggregation.
While the broader class of quinoxalines has shown promise, specific data on the antithrombotic or antiplatelet activity of This compound is not documented in the available scientific reports.
Table 4: Antithrombotic Activity Data
| Compound | Test System | Activity |
|---|
The development of multi-target-directed ligands is a key strategy in the search for new anti-Alzheimer's agents. researchgate.net Piperazine and piperidine derivatives have been explored for their potential therapeutic effects in Alzheimer's disease. nih.govresearchgate.net Some quinoline-based compounds incorporating a piperidine moiety have been investigated as cholinesterase inhibitors, a mechanism relevant to Alzheimer's treatment. nih.gov
A specific evaluation of This compound for anti-Alzheimer's activity, such as cholinesterase inhibition or modulation of amyloid-beta pathways, has not been reported in the scientific literature.
Table 5: Anti-Alzheimer's Activity Data
| Compound | Target/Assay | Activity (e.g., IC50) |
|---|
Quinoxaline derivatives have been a subject of interest for their antioxidant capabilities. researchgate.netscispace.com The ability of these compounds to scavenge free radicals is a key measure of their antioxidant potential. For instance, novel quinoxaline hydrazone derivatives have been synthesized and screened for their antioxidant activity using methods like the ABTS radical cation scavenging assay. nih.gov
Despite the investigation of other quinoxaline structures for antioxidant effects, specific studies detailing the antioxidant properties of This compound are currently unavailable.
Table 6: Antioxidant Activity Data
| Compound | Antioxidant Assay | Activity |
|---|
Analgesic Effects
No publicly available scientific data specifically detailing the analgesic effects of this compound could be identified at the time of this review.
Antiprotozoal and Anthelmintic Activities
No publicly available scientific data specifically detailing the antiprotozoal or anthelmintic activities of this compound could be identified at the time of this review.
Structure Activity Relationship Sar and Design Principles for 2 Phenyl 3 Piperidin 1 Yl Quinoxaline Analogues
Influence of Substituent Variation on the Quinoxaline (B1680401) Nucleus
Modifications to the benzene (B151609) ring portion of the quinoxaline nucleus, specifically at positions 6 and 7, have been shown to significantly influence the biological activity of analogues. The nature and position of these substituents can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target receptors.
In a study of quinoxaline-based ligands for the 5-HT3A receptor, which featured a 4-methylpiperazin-1-yl group at the C3-position, the introduction of chlorine atoms onto the quinoxaline nucleus had a notable impact. For compounds with a hydroxyl group at the C2-position, adding a chlorine at the 6-position or at both the 6- and 7-positions resulted in a significant decrease in binding affinity. nih.gov Similarly, for analogues with a chloro group at C2, the addition of substituents at the 6- or 7-position also generally led to a reduction in affinity for the 5-HT3A receptor. nih.gov This suggests that for this particular class of compounds, an unsubstituted benzene portion of the quinoxaline core is preferred for optimal interaction with the receptor.
Significance of the Piperidine (B6355638) Ring and its Position in Molecular Interactions
The piperidine ring, a prevalent scaffold in pharmaceuticals, is a six-membered heterocycle that plays a significant role in drug design. nih.gov Its inclusion in a molecule can influence key physicochemical properties such as basicity, lipophilicity, and solubility, which in turn affect the pharmacokinetic and pharmacodynamic profile of the compound. The piperidine moiety can serve as a critical pharmacophore, engaging in hydrogen bonding, ionic, or hydrophobic interactions with target proteins. nih.gov
In the context of 2-phenyl-3-(piperidin-1-yl)quinoxaline, the piperidine ring is positioned at C3 of the quinoxaline core. Studies on related structures, such as 2,3-disubstituted quinoxalines, indicate that the nature of the substituent at the C3 position is a key determinant of activity. While direct SAR studies modifying the piperidine ring in this specific scaffold are limited in the reviewed literature, research on analogous systems with other cyclic amines like piperazine (B1678402) provides valuable insights. For example, in the development of 5-HT3A and 5-HT3AB receptor-selective ligands, a 4-methylpiperazine moiety at the C3 position was a core component of the active compounds. nih.gov The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or become protonated, allowing for ionic interactions within a receptor's binding pocket, thereby anchoring the ligand. The conformationally restricted nature of the piperidine ring also helps to optimally orient the rest of the molecule for interaction with its biological target.
Impact of Functionalization at Specific Positions (e.g., 2, 3, 6-positions)
The biological activity of quinoxaline analogues is highly sensitive to the nature and arrangement of substituents at the 2, 3, and 6-positions.
Positions 2 and 3: These positions on the pyrazine (B50134) ring of the quinoxaline nucleus are pivotal for activity. SAR studies on influenza NS1A protein inhibitors revealed that substitutions at C2 and C3 had the most profound impact. nih.gov Compounds featuring bis 2-furyl groups at these positions were the most potent, while replacing the furyl moieties with methoxyphenyl, phenol, or 2-pyridyl groups led to a reduction in activity. nih.gov In another study, the electronic nature of the substituent at C2 was shown to influence the reactivity of the C3 position towards nucleophilic substitution. nih.gov For instance, 2-monosubstituted quinoxalines with a phenyl or butyl group at C2 reacted readily with various nucleophiles to create 2,3-disubstituted quinoxalines, whereas those with an amine or alkynyl substituent at C2 were less reactive. nih.gov
Position 6: The 6-position offers a valuable site for modification to fine-tune biological activity. In a series of 2-phenylquinoxaline-6-carboxylic acid derivatives designed as fatty acid synthase (FASN) inhibitors, the core structure was functionalized by creating an amide linkage at the C6 carboxylic acid with various substituted piperazines. nih.gov This strategy led to the identification of potent anticancer agents. The SAR analysis showed that substitutions on the phenyl ring at the C2-position significantly influenced cytotoxicity. For example, introducing a 4-fluoro or a 4-chloro substituent on the C2-phenyl ring generally resulted in potent activity against colorectal and breast cancer cell lines. nih.gov
| Compound | R (Substitution on C2-Phenyl Ring) | IC50 HCT-116 (μM) | IC50 Caco-2 (μM) | IC50 MCF-7 (μM) |
|---|---|---|---|---|
| QNX-1 | H | 4.11 ± 0.09 | 6.34 ± 0.11 | 5.89 ± 0.12 |
| QNX-2 | 4-F | 1.52 ± 0.04 | 3.11 ± 0.08 | 4.01 ± 0.07 |
| QNX-3 | 4-Cl | 2.09 ± 0.05 | 4.15 ± 0.09 | 3.89 ± 0.06 |
| QNX-4 | 4-CH3 | 5.12 ± 0.14 | 7.12 ± 0.15 | 6.98 ± 0.14 |
| QNX-5 | 4-OCH3 | 6.33 ± 0.16 | 8.01 ± 0.19 | 7.89 ± 0.17 |
| QNX-10 | 2-Cl | 1.02 ± 0.02 | 2.89 ± 0.05 | 3.14 ± 0.04 |
Note: The core structure for the compounds in Table 1 is a 2-phenylquinoxaline-6-carboxylic acid linked to a 4-(2-methoxyphenyl)piperazine.
Correlation between Molecular Structure and Biological Potency
A clear correlation exists between the specific molecular architecture of quinoxaline analogues and their resulting biological potency. The combination of optimal substituents at key positions is essential for achieving high efficacy.
For the 2-phenylquinoxaline FASN inhibitors, the data demonstrates that electron-withdrawing groups on the C2-phenyl ring enhance anticancer activity. nih.gov The unsubstituted phenyl analogue (QNX-1) showed moderate activity, whereas the introduction of a fluorine (QNX-2) or chlorine (QNX-2, QNX-10) atom significantly increased potency, with the 2-chloro substituted analogue (QNX-10) being the most effective against the HCT-116 cell line. nih.gov Conversely, electron-donating groups like methyl (QNX-4) and methoxy (B1213986) (QNX-5) led to a decrease in activity compared to the unsubstituted parent compound. nih.gov
In the series of influenza NS1A inhibitors with a 2,3-di(furan-2-yl)quinoxaline (B5049737) core, the potency was modulated by the substituent at the 6-position via an amide linker. nih.gov A 3-methoxyphenyl (B12655295) group (Compound 35) or a 2-furyl group (Compound 44) at this position conferred the highest activity, suggesting that specific steric and electronic features are required for optimal binding to the NS1A protein. nih.gov
| Compound | R (Substituent on C6-Amide) | IC50 (μM) |
|---|---|---|
| 28 | -NH2 | >50 |
| 34 | 2-Methoxyphenyl | 38.9 ± 3.2 |
| 35 | 3-Methoxyphenyl | 7.8 ± 0.9 |
| 36 | 4-Methoxyphenyl | 36.5 ± 2.5 |
| 44 | 2-Furyl | 5.5 ± 0.5 |
| 45 | 2-Thienyl | >50 |
Exploration of Privileged Structures in Quinoxaline Design
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.com These scaffolds provide a robust framework for the development of novel therapeutic agents across different disease areas. The quinoxaline ring system is widely regarded as a privileged structure in medicinal chemistry. mdpi.com
Its prevalence in a multitude of biologically active compounds, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents, underscores its versatility. core.ac.uknih.gov The planar, aromatic nature of the quinoxaline core allows for effective π-π stacking interactions with aromatic residues in protein binding sites, while the nitrogen atoms can act as hydrogen bond acceptors. mdpi.com The ease of synthesis and the ability to readily introduce diverse functional groups at various positions (notably C2, C3, C6, and C7) allow for the creation of large, diverse chemical libraries for screening against a wide array of targets. This synthetic tractability, combined with its favorable physicochemical properties, makes the quinoxaline scaffold an enduring and valuable starting point in modern drug discovery and design.
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies focused solely on the chemical compound “this compound” that align with the detailed outline provided.
The existing research primarily investigates various derivatives of the quinoxaline scaffold, but not the precise molecule requested. For instance, studies have been conducted on related compounds such as "2-(3-Phenyl-quinoxalin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone" and other quinoxaline derivatives. These studies explore molecular docking, molecular dynamics, and ADME predictions for those specific molecules.
However, due to the strict requirement to generate content focusing solely on “this compound” and to adhere strictly to the provided outline without introducing information on other compounds, it is not possible to create the requested article. The necessary, specific research findings for this exact compound are not present in the public domain or scientific databases accessible through the search. Extrapolating data from other derivatives would violate the instructions for scientific accuracy and focus.
Computational and Theoretical Studies in Quinoxaline Piperidine Research
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules. While specific computational studies on 2-Phenyl-3-(piperidin-1-yl)quinoxaline are not extensively documented in publicly available research, analysis of its core components—2-phenylquinoxaline (B188063) and the piperidine (B6355638) substituent—provides significant insights into its probable electronic characteristics and reactivity profile.
The introduction of the electron-donating piperidine group at the 3-position of the 2-phenylquinoxaline core is expected to significantly modulate its electronic properties. This substitution would likely increase the energy of the Highest Occupied Molecular Orbital (HOMO), decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and consequently reduce the HOMO-LUMO energy gap. A smaller energy gap generally implies higher chemical reactivity. irjweb.com
Detailed research findings on the 2-phenylquinoxaline moiety provide a quantitative basis for these predictions. researchgate.net DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine various quantum chemical parameters for 2-phenylquinoxaline. wisdomlib.orgresearchgate.net
| Parameter | Value |
|---|---|
| HOMO Energy | -6.04 eV |
| LUMO Energy | -1.78 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.26 eV |
| Dipole Moment | 0.5484 Debye |
Quantum chemical parameters for the parent molecule, 2-phenylquinoxaline, calculated using DFT. Data sourced from a computational study. wisdomlib.orgresearchgate.net
The HOMO-LUMO energy gap of 4.26 eV for 2-phenylquinoxaline indicates a stable molecule, but the addition of the piperidine group would be expected to lower this value, enhancing its reactivity. wisdomlib.org The piperidine substituent would increase the electron density on the quinoxaline (B1680401) ring, making it more susceptible to electrophilic attack.
Furthermore, Mulliken atomic charge analysis of 2-phenylquinoxaline reveals the distribution of charge across the molecule, highlighting potential sites for nucleophilic and electrophilic attack. researchgate.net
| Atom | Mulliken Charge |
|---|---|
| N5 | -0.03882 |
| N11 | -0.12643 |
| C3 | 0.134229 |
Selected Mulliken atomic charges for 2-phenylquinoxaline. researchgate.net The numbering of atoms may differ from a systematic IUPAC nomenclature.
In the parent 2-phenylquinoxaline molecule, the carbon atom at the 3-position (C3) is identified as the most electropositive carbon atom, making it a likely site for nucleophilic attack. researchgate.net The introduction of the piperidine group at this position, through its nitrogen atom, satisfies this electrophilic character. Consequently, the reactivity of the quinoxaline ring in this compound would be altered. The electron-donating effect of the piperidine ring would increase the nucleophilicity of the quinoxaline system, particularly at the nitrogen atoms and specific carbon atoms of the aromatic rings, making them more reactive towards electrophiles.
Future Perspectives and Research Directions for 2 Phenyl 3 Piperidin 1 Yl Quinoxaline
Advancements in Synthetic Methodologies and Sustainability
Future research into the synthesis of 2-Phenyl-3-(piperidin-1-yl)quinoxaline and its analogs will increasingly prioritize green and sustainable chemistry principles. ekb.egbenthamdirect.com Traditional methods for quinoxaline (B1680401) synthesis often involve harsh reaction conditions, toxic catalysts, and hazardous solvents. nih.gov The development of eco-friendly protocols is crucial for minimizing environmental impact and improving the cost-effectiveness of production. ekb.egnih.gov
Key areas for advancement include:
Green Solvents and Catalysts: Exploration of benign solvents like water, ethanol (B145695), or natural deep eutectic solvents (NADESs) can replace hazardous organic solvents. nih.govrsc.org Research has shown that functionalized quinoxalines can be prepared rapidly and in high yields using a choline (B1196258) chloride/water NADES at room temperature. rsc.org The use of reusable nanocatalysts, organocatalysts, and biodegradable catalysts is also a promising avenue. benthamdirect.comnih.gov
Alternative Energy Sources: Microwave irradiation and ultrasonic waves are being employed to accelerate reaction times, reduce energy consumption, and improve yields in quinoxaline synthesis. benthamdirect.com
Atom Economy: One-pot, multi-component reactions represent a highly efficient strategy, maximizing the incorporation of reactants into the final product and reducing waste. jocpr.commtieat.org For instance, the condensation of 1,2-diamino compounds with 1,2-dicarbonyl derivatives remains a straightforward and atom-economical approach to the quinoxaline core. rsc.org
| Parameter | Conventional Methods | Sustainable/Green Methods |
|---|---|---|
| Solvents | Hazardous organic solvents (e.g., DMF, DMSO) | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents (DESs) nih.govrsc.org |
| Catalysts | Strong acids, transition metals rsc.org | Organocatalysts, Nanocatalysts, Biocatalysts benthamdirect.comnih.gov |
| Energy Source | Prolonged heating | Microwave irradiation, Ultrasonication benthamdirect.com |
| Reaction Time | Often long (hours to days) | Reduced (minutes to hours) rsc.org |
| Waste Generation | High, often toxic byproducts | Minimized, often water as the only byproduct jocpr.com |
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The this compound scaffold offers multiple sites for chemical modification to enhance its biological activity and target specificity. Future research will focus on systematic derivatization to explore the structure-activity relationship (SAR).
Potential derivatization strategies include:
Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the 2-phenyl moiety can significantly influence the compound's electronic properties and its interaction with biological targets. SAR studies on other quinoxaline sulfonamides have shown that electron-withdrawing groups like chloro atoms can enhance antibacterial activity. mdpi.com
Modification of the Piperidine (B6355638) Ring: Altering the piperidine ring, for instance by introducing substituents or replacing it with other cyclic amines (e.g., morpholine, piperazine), could modulate the compound's lipophilicity, solubility, and binding affinity. researchgate.net
Development of Advanced In Vitro and In Vivo Models for Comprehensive Biological Evaluation
To fully elucidate the therapeutic potential of this compound and its derivatives, it is essential to move beyond preliminary screening assays and utilize more sophisticated biological evaluation models.
Future directions in biological evaluation include:
Advanced Cell Culture Models: The use of three-dimensional (3D) cell cultures, spheroids, and organoids can provide a more accurate representation of the in vivo microenvironment compared to traditional 2D cell monolayers. These models are particularly relevant for evaluating anticancer activity, allowing for the assessment of drug penetration and efficacy in a tissue-like context.
Target-Specific In Vitro Assays: As potential biological targets are identified, specific enzymatic and receptor-binding assays will be crucial. For instance, quinoxaline derivatives have been evaluated as inhibitors of specific enzymes like PARP-1, histone deacetylases (HDACs), and various kinases. mdpi.comnih.govnih.gov
Disease-Relevant Animal Models: In vivo evaluation should employ animal models that closely mimic human diseases. For anticancer studies, this includes patient-derived xenograft (PDX) models. For infectious diseases, models of drug-resistant infections will be critical to demonstrate the compound's efficacy in overcoming current therapeutic challenges. researchgate.net Similarly, for assessing anti-inflammatory potential, models like carrageenan-induced edema in rats are employed. unav.edu
Integration of Computational and Experimental Approaches for Rational Drug Design
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. sysrevpharm.org Applying these integrated approaches to this compound will accelerate the design of new analogs with improved properties.
Key integrated strategies involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify the key structural features that correlate with biological activity, guiding the design of more potent compounds. dntb.gov.ua
Molecular Docking and Dynamics: In silico molecular docking studies can predict the binding modes of quinoxaline derivatives within the active sites of specific biological targets, such as enzymes or receptors. mdpi.comrsc.org This helps in understanding the mechanism of action and designing modifications to enhance binding affinity. Molecular dynamics simulations can further validate the stability of these interactions over time. dntb.gov.ua
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process. mdpi.comnih.gov This in silico screening helps to prioritize compounds with favorable drug-like characteristics, reducing the likelihood of late-stage failures.
Potential for Lead Optimization and Scaffold Diversification
This compound can serve as a promising lead compound for optimization or as a starting point for scaffold hopping to discover novel chemotypes.
Lead Optimization: This process involves making iterative, minor modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic profile while minimizing toxicity. For instance, based on initial bioactivity data and computational predictions, specific functional groups on the phenyl or piperidine rings could be altered to enhance interactions with a target protein. nih.gov
Scaffold Diversification (Scaffold Hopping): This strategy involves replacing the central quinoxaline core with other heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. This can lead to the discovery of new intellectual property and compounds with entirely different physicochemical and biological properties, potentially overcoming issues like metabolic instability or off-target effects associated with the original scaffold. The quinoxaline scaffold itself is considered a privileged structure in medicinal chemistry due to its wide range of biological activities. mdpi.comnih.gov
| Strategy | Objective | Example Approach for this compound |
|---|---|---|
| Lead Optimization | Improve potency, selectivity, and ADMET properties of the existing scaffold. | Systematic substitution on the phenyl ring; bioisosteric replacement of the piperidine moiety. nih.gov |
| Scaffold Diversification | Discover novel chemotypes with improved properties or new biological activities. | Replace the quinoxaline core with other N-heterocycles (e.g., quinazoline, benzimidazole). |
Targeting Specific Therapeutic Areas and Unmet Medical Needs
The broad spectrum of biological activities reported for quinoxaline derivatives suggests that this compound could be investigated for a variety of therapeutic applications, particularly in areas with significant unmet medical needs. nih.govnih.gov
Promising therapeutic areas for future investigation include:
Oncology: Quinoxaline derivatives have shown potent anticancer activity by inhibiting various targets crucial for tumor growth and progression, such as protein kinases, fatty acid synthase (FASN), and topoisomerase II. nih.govnih.govmdpi.com Future research could evaluate this compound against panels of cancer cell lines, especially those representing hard-to-treat cancers.
Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial, antifungal, and antiviral agents. researchgate.net Quinoxalines have demonstrated efficacy against various pathogens, including drug-resistant bacteria and respiratory viruses. researchgate.netnih.gov
Neglected Tropical Diseases: Diseases such as tuberculosis, malaria, and leishmaniasis affect millions worldwide but suffer from a lack of effective and affordable treatments. researchgate.net Quinoxaline 1,4-di-N-oxide derivatives have shown promise as antitubercular and antimalarial agents, highlighting a potential avenue for research. researchgate.net
Inflammatory Diseases: Certain quinoxaline derivatives exhibit significant anti-inflammatory and antioxidant properties, making them candidates for treating chronic inflammatory conditions. unav.edu
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-phenyl-3-(piperidin-1-yl)quinoxaline, and how can reaction conditions be systematically improved?
- Methodology : The compound can be synthesized via condensation reactions between substituted diketones and diamines. For example, a toluene-based reflux system with catalytic tosic acid and 3 Å molecular sieves achieves high yields (88%) by facilitating imine formation and cyclization . Optimization involves adjusting stoichiometry, solvent polarity, and acid catalysts. Statistical Design of Experiments (DoE) is recommended to minimize trial-and-error, focusing on factors like temperature, reaction time, and catalyst loading .
- Key Parameters :
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature | 80°C | 100°C | 120°C |
| Catalyst (mol%) | 5% | 10% | 15% |
| Solvent | Toluene | DMF | Ethanol |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify substituent positions and piperidine ring conformation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). Complementary techniques like FT-IR identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹) . For crystalline samples, X-ray diffraction resolves stereoelectronic effects .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodology : Sequential column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities. Recrystallization in ethanol or dichloromethane-hexane mixtures improves purity (>95%). Monitor via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or selectivity?
- Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking screens interactions with biological targets (e.g., kinases or GPCRs). ICReDD’s integrated platform combines quantum chemical calculations and experimental feedback to prioritize synthetic targets . Example workflow:
Optimize geometry using B3LYP/6-31G(d).
Simulate binding affinity with AutoDock Vina.
Validate via SAR studies on piperidine substituents.
Q. What experimental and theoretical approaches resolve contradictions in mechanistic studies of quinoxaline derivatives?
- Methodology : Contradictions often arise in reaction pathways (e.g., radical vs. ionic mechanisms). Use isotopic labeling (e.g., ¹⁵N) with NMR to track intermediates. Electrochemical studies (cyclic voltammetry) reveal redox behavior, while EPR spectroscopy detects radical species . Cross-validate with kinetic isotope effects (KIE) and computational transition-state modeling .
Q. How can researchers leverage heterogeneous catalysis to improve sustainability in quinoxaline synthesis?
- Methodology : Replace homogeneous acids (e.g., tosic acid) with zeolite-supported catalysts or MOFs to enhance recyclability. Monitor turnover frequency (TOF) and catalyst degradation via ICP-OES . Green metrics (e.g., E-factor) quantify waste reduction .
Data Contradiction and Reproducibility
Q. Why might reported yields vary across studies, and how can reproducibility be ensured?
- Root Causes : Impurity of starting materials, unoptimized workup steps, or incomplete drying of molecular sieves .
- Solutions :
- Standardize reagent sources (e.g., Sigma-Aldrich >98% purity).
- Pre-dry solvents (e.g., toluene over Na/benzophenone).
- Report detailed procedural metadata (e.g., stir rate, cooling rate) .
Methodological Innovations
Q. What role do machine learning (ML) and automation play in accelerating quinoxaline research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
